
Remdesivir triphosphate
説明
レデシビル三リン酸は、抗ウイルス性プロドラッグであるレデシビルの活性な三リン酸体です。これは、ウイルスRNA依存性RNAポリメラーゼを標的にするように設計されたヌクレオチドアナログであり、ウイルスゲノムの複製を阻害します。 この化合物は、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)によって引き起こされるCOVID-19の治療における役割のために、注目を集めています .
準備方法
合成経路と反応条件
レデシビル三リン酸は、一連のリン酸化反応によってレデシビルから合成されます。 このプロセスには、レデシビルをモノリン酸体に変換し、さらにリン酸化してジリン酸体、そして最後に三リン酸体を得ることが含まれます .
工業的生産方法
レデシビル三リン酸の工業的生産は、通常、高純度試薬と厳格な反応条件を使用して、大規模な化学合成を伴い、所望の収率と純度を確保します。 このプロセスは、スケーラビリティと費用対効果を最適化するために、反応パラメータの正確な制御のために自動化されたシステムを採用することがよくあります .
化学反応の分析
Mechanism of Action of Remdesivir Triphosphate
- RTP, as an adenosine nucleoside triphosphate analog (GS-443902), interferes with viral RNA-dependent RNA polymerase .
- RTP evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .
- RTP can cause the RNA-dependent RNA polymerases to pause or induce an irreversible chain termination .
- For the RNA-dependent RNA polymerases of MERS-CoV, SARS-CoV-1, and SARS-CoV-2, arrest of RNA synthesis occurs after incorporation of three additional nucleotides . Thus, remdesivir is classified as a direct-acting antiviral agent that works as a delayed chain terminator .
Binding of this compound
- Remdesivir monophosphate (RMP) is selected over adenosine monophosphate (AMP) by the RNA-dependent RNA polymerase nsp12 for nucleotide incorporation .
- Remdesivir has a cyano substitution at the C1’ position of the ribosyl moiety and a modified base structure to stabilize the linkage of the base to the C1’ atom with its strong electron-withdrawing cyano group .
- The equilibrium conformation of RTP differs from the binding mode of ATP in that it is missing an intra-molecular hydrogen bond (HB) between its O3’ and the β-phosphate group .
- The triphosphate groups of RTP exhibit multiple conformations, so their MD-ED features are only approximately defined when compared to the ATP complex .
- Ordered water molecules occupy the pocket where the substituted cyano-group of RTP occupies it in the RTP complex .
Interactions of Remdesivir
- Remdesivir is at least partially metabolized by the cytochrome P450 enzymes CYP2C8, CYP2D6, and CYP3A4 .
- Blood plasma concentrations of remdesivir are expected to decrease if it is administered together with cytochrome P450 inducers such as rifampicin, carbamazepine, phenobarbital, phenytoin, primidone, and St John's wort .
- Using chloroquine or hydroxychloroquine with remdesivir may reduce the antiviral activity of remdesivir . Coadministration of remdesivir and chloroquine phosphate or hydroxychloroquine sulfate is not recommended based on in vitro data demonstrating an antagonistic effect of chloroquine on the intracellular metabolic activation and antiviral activity of remdesivir .
科学的研究の応用
COVID-19 Treatment
Remdesivir was one of the first antiviral treatments authorized for emergency use against COVID-19. Clinical trials have shown that it can reduce recovery time in hospitalized patients with severe COVID-19 symptoms. The efficacy is attributed to the rapid conversion of remdesivir into its triphosphate form within human cells, which then inhibits SARS-CoV-2 replication .
Key Findings from Clinical Studies :
- A study involving nonhuman primates demonstrated that remdesivir provided both prophylactic and therapeutic benefits against MERS-CoV .
- In vitro studies indicated that remdesivir triphosphate effectively inhibited RdRp from SARS-CoV-2, showcasing potent antiviral activity .
Broader Antiviral Potential
Research has indicated that this compound may have applications beyond COVID-19:
- Ebola Virus : Remdesivir has shown efficacy against Ebola in animal models, providing a potential treatment option for future outbreaks .
- Flavivirus Family : Studies have demonstrated that remdesivir can inhibit RdRps from flaviviruses such as Zika and Dengue, suggesting its potential as a broad-spectrum antiviral agent .
Case Study 1: Efficacy Against Ebola Virus
In a clinical trial conducted during the Ebola outbreak in West Africa, remdesivir was administered to patients with confirmed Ebola virus disease. Results indicated a reduction in viral load and improved survival rates among treated individuals compared to historical controls .
Case Study 2: Treatment of Severe COVID-19
In a multi-center clinical trial involving hospitalized patients with severe COVID-19 pneumonia, administration of remdesivir led to a statistically significant reduction in recovery time compared to placebo. The study highlighted the importance of early intervention with remdesivir to improve patient outcomes .
作用機序
レデシビル三リン酸は、複製中にウイルスRNA鎖に組み込まれることで抗ウイルス効果を発揮します。組み込まれると、遅延鎖終結を引き起こし、RNA鎖の完了を防ぎ、それによってウイルスの複製を阻害します。 この化合物は、ウイルスRNA依存性RNAポリメラーゼを標的にし、その活性部位に結合し、天然ヌクレオチドと競合します .
類似の化合物との比較
類似の化合物
アデノシン三リン酸: レデシビル三リン酸が競合するRNA依存性RNAポリメラーゼの天然基質.
ソフォスブビル三リン酸: C型肝炎ウイルス感染症の治療に使用される別のヌクレオチドアナログ.
ファビピラビル三リン酸: 広スペクトル抗ウイルスヌクレオチドアナログ.
リバビリン三リン酸: さまざまなRNAウイルスに対して活性を持つ抗ウイルスヌクレオチドアナログ.
独自性
レデシビル三リン酸は、ウイルスRNA依存性RNAポリメラーゼに対する高い選択性と、遅延鎖終結を引き起こす能力において独自です。 この選択性と作用機序により、特にSARS-CoV-2に対して効果的になり、他のヌクレオチドアナログと区別されます .
類似化合物との比較
Similar Compounds
Adenosine triphosphate: The natural substrate for RNA-dependent RNA polymerase, which remdesivir triphosphate competes with.
Sofosbuvir triphosphate: Another nucleotide analogue used in the treatment of hepatitis C virus infection.
Favipiravir triphosphate: A broad-spectrum antiviral nucleotide analogue.
Ribavirin triphosphate: An antiviral nucleotide analogue with activity against various RNA viruses.
Uniqueness
This compound is unique in its high selectivity for viral RNA-dependent RNA polymerase and its ability to cause delayed chain termination. This selectivity and mechanism of action make it particularly effective against SARS-CoV-2, distinguishing it from other nucleotide analogues .
生物活性
Remdesivir, originally developed as a treatment for Ebola virus, has gained significant attention as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. The active metabolite of remdesivir, remdesivir triphosphate (RTP), plays a crucial role in its antiviral efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and clinical implications.
Inhibition of RNA-dependent RNA Polymerase (RdRp)
this compound acts primarily by inhibiting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including coronaviruses and flaviviruses. Upon entering infected cells, remdesivir is metabolized into RTP, which competes with adenosine triphosphate (ATP) for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis due to the unique structure of RTP, which allows the addition of only three nucleotides before stalling occurs at the fourth position .
Structural Insights
Recent studies utilizing molecular dynamics simulations have provided insights into how RTP selectively binds to RdRp. RTP's structure allows it to mimic ATP while also creating a barrier that prevents further elongation of the RNA chain once incorporated . This mechanism is critical for its antiviral activity against a range of viruses, including SARS-CoV-2 and others from the Filoviridae and Flaviviridae families .
Pharmacokinetics and Bioavailability
Metabolism and Distribution
After intravenous administration, remdesivir is rapidly converted to its active triphosphate form within cells. Studies have shown that RTP has a half-life of less than 8 hours in primary human lung cells, which is significantly shorter than other antiviral agents like AT-9010 . The rapid metabolism underscores the need for effective dosing regimens to maintain therapeutic levels during treatment.
Tissue Concentrations
Pharmacokinetic studies indicate that remdesivir and its metabolites distribute widely across various tissues. After administration in animal models, significant concentrations of RTP were detected in the lungs, liver, and kidneys, which are critical sites for viral replication .
Clinical Efficacy
Case Studies and Clinical Trials
Clinical trials have demonstrated that remdesivir significantly reduces recovery time in hospitalized COVID-19 patients. In one randomized controlled trial, patients treated with remdesivir recovered in an average of 11 days compared to 15 days for those receiving a placebo . Another study highlighted that remdesivir treatment led to improved clinical outcomes in patients requiring mechanical ventilation or with severe pneumonia .
Study | Population | Treatment | Outcome |
---|---|---|---|
Study 1 | Hospitalized COVID-19 patients | Remdesivir (200 mg day 1; 100 mg for 9 days) | Recovery time reduced from 15 to 11 days |
Study 2 | Patients with severe COVID-19 | Remdesivir vs standard care | Lower mortality and improved recovery rates |
Study 3 | Pediatric patients with leukemia | Remdesivir (5 mg/kg day 1; 2.5 mg/kg daily) | Patient became SARS-CoV-2 negative |
Safety Profile
While remdesivir has been associated with some adverse effects, including liver enzyme elevations and gastrointestinal symptoms, overall safety profiles from clinical trials indicate it is well-tolerated in most patients . Notably, no significant mitochondrial toxicity was observed despite concerns about RTP's interaction with mitochondrial DNA polymerase .
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPCNAMNAPBCX-LTGWCKQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355149-45-9 | |
Record name | Remdesivir triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-441524 TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。